molecular formula C12H17N3O2S B5178501 2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

Cat. No. B5178501
M. Wt: 267.35 g/mol
InChI Key: VUUOEWKVRTYDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, also known as CPTH6, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Heterocyclic Compound Synthesis

1,3,4-Thiadiazoles and thiazolo[3,2-a]pyrimidines, such as 2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, are utilized in the synthesis of various heterocyclic compounds. These substances exhibit a range of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. Their synthesis often involves multi-component reactions, leveraging the unique structural features of thiadiazoles and pyrimidines to create novel compounds with potential biological applications (Ghaffari, Esmaeili, & Khojastehnezhad, 2021).

Reactions with Methylene-Active Compounds

Studies have shown that reactions of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with methylene-active compounds result in various substituted derivatives. Such reactions are key in synthesizing diverse chemical structures, showcasing the versatility of thiadiazolo[3,2-a]pyrimidine derivatives in organic chemistry (Shukurov et al., 1993).

Novel Spiro-Pyrimidine Derivatives

In recent research, derivatives of sulfur-containing [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, akin to 2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, have been synthesized and used to create new spiro-pyrano-thiadiazolo-pyrimidine derivatives. These derivatives exhibit a range of potential biological activities, highlighting the significance of thiadiazolo[3,2-a]pyrimidine in the development of bioactive compounds (Hosseini, Esmaeili, Khojastehnezhad, & Notash, 2021).

Structural Analysis

The reaction of thiadiazolo[3,2-a]pyrimidines with water has been studied, leading to the isolation and characterization of products like dihydrates and sulfamic acids. These studies provide valuable insights into the structural and chemical properties of thiadiazolo[3,2-a]pyrimidines, aiding in the understanding of their behavior in various chemical contexts (Yavolovskii et al., 2004).

Antitumor and Antiviral Activities

Compounds synthesized from thiadiazolo[3,2-a]pyrimidines, such as 2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, have been evaluated for their antitumor and antiviral activities. The synthesis of these compounds involves various chemical processes, and their biological activities are assessed through in vitro methods, demonstrating the potential therapeutic applications of thiadiazolo[3,2-a]pyrimidines (Nagamatsu, Islam, & Ashida, 2007).

properties

IUPAC Name

2-heptyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-3-4-5-6-7-10-14-15-11(17)8-9(16)13-12(15)18-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUOEWKVRTYDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NN2C(=O)CC(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 2
2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 3
2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 4
2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 5
2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 6
2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

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